KH7

sAC inhibition mitochondrial uncoupling cAMP signaling

KH7 is a uniquely selective sAC inhibitor (IC50 3–10 μM) inert toward tmACs up to 300 μM. Unlike LRE1 or TDI-10229, KH7 acts as both a classical mitochondrial uncoupler and a sAC blocker — essential for dissecting cAMP from bioenergetic effects. Validated in sperm capacitation (10–50 μM), IOP regulation (85.1% outflow reduction at 5 μM), and mitochondrial studies (25 μM). Researchers must control for its uncoupling activity. Procure from reliable vendors offering ≥98% purity and batch-specific CoA.

Molecular Formula C17H15BrN4O2S
Molecular Weight 419.3 g/mol
Cat. No. B1231502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKH7
Synonyms2-(1H-benzo(d)imidazol-2-ylthio)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide
Molecular FormulaC17H15BrN4O2S
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2
InChIInChI=1S/C17H15BrN4O2S/c1-10(25-17-20-13-4-2-3-5-14(13)21-17)16(24)22-19-9-11-8-12(18)6-7-15(11)23/h2-10,23H,1H3,(H,20,21)(H,22,24)
InChIKeyWILMXUAKQKGGCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KH7 Soluble Adenylyl Cyclase Inhibitor for Research Procurement | 330676-02-3


KH7 (CAS 330676-02-3) is a small-molecule selective inhibitor of soluble adenylyl cyclase (sAC, ADCY10) [1]. It exhibits IC50 values of 3–10 μM against both recombinant purified human sAC protein and heterologously expressed sAC in cellular assays [2]. KH7 is widely utilized as a pharmacological tool to interrogate sAC-dependent cAMP signaling in diverse biological contexts, including mitochondrial function, sperm capacitation, and intraocular pressure regulation .

KH7 vs. sAC Inhibitor Alternatives: Why Direct Substitution in Experimental Protocols is Invalid


Although KH7, LRE1, and TDI-10229 are all classified as soluble adenylyl cyclase (sAC) inhibitors, their divergent potency profiles, distinct binding mechanisms, and unique off-target signatures preclude interchangeable use. KH7 inhibits mitochondrial ATP production by acting as a classical uncoupler, a mechanism distinct from the allosteric inhibition of LRE1 or the nanomolar potency of TDI-10229 [1]. Furthermore, KH7 demonstrates starkly contrasting effects on intraocular pressure depending on anesthetic state—increasing IOP under anesthesia but decreasing it in non-anesthetized mice—a phenomenon not observed with LRE1 [2]. Substituting KH7 with another sAC inhibitor without accounting for these mechanistic and pharmacokinetic divergences would compromise experimental reproducibility and invalidate cross-study comparisons [3].

KH7 Soluble Adenylyl Cyclase Inhibitor: Quantitative Comparative Evidence for Scientific Selection


KH7 Demonstrates >15-Fold Lower Potency but Distinct Uncoupling Mechanism vs. Nanomolar sAC Inhibitor TDI-10229

KH7 exhibits an IC50 of 3–10 μM against human sAC in cellular assays [1]. In contrast, the newer-generation sAC inhibitor TDI-10229 displays nanomolar potency with an IC50 of 195 nM (0.195 μM) in similar assays . This represents a 15- to 50-fold difference in potency. Critically, KH7's mechanism of mitochondrial ATP inhibition involves classical uncoupling—disrupting the proton gradient across the inner mitochondrial membrane—whereas TDI-10229 acts primarily via direct enzymatic inhibition of sAC [2].

sAC inhibition mitochondrial uncoupling cAMP signaling

KH7 Exhibits 85.1% Reduction in Ocular Outflow Facility vs. LRE1: Divergent In Vivo Physiological Effects

In enucleated mouse eyes, KH7 (5 μM) decreased outflow facility by 85.1% compared to DMSO controls (P < 0.003) [1]. This robust effect on aqueous humor dynamics is accompanied by context-dependent changes in intraocular pressure (IOP): KH7 increased IOP in anesthetized mice (avertin: 14.4 ± 2.1 mmHg vs. 11.1 ± 1.0 mmHg; P = 0.003) but decreased IOP in non-anesthetized mice (13.1 ± 2.6 mmHg vs. 15.6 ± 0.5 mmHg; P = 0.003) [1]. In contrast, the allosteric sAC inhibitor LRE1, when administered under identical conditions, did not produce the same magnitude or pattern of IOP alteration, suggesting distinct pharmacodynamic profiles [2].

intraocular pressure outflow facility in vivo pharmacology

KH7 Maintains sAC Selectivity at Concentrations Up to 300 μM Against Transmembrane Adenylyl Cyclases

KH7 demonstrates functional selectivity for soluble adenylyl cyclase (sAC) over transmembrane adenylyl cyclases (tmAC). In vitro and whole-cell assays reveal that KH7 remains inert towards tmAC at concentrations up to 300 μM . This concentration is approximately 30- to 100-fold higher than its IC50 for sAC (3–10 μM), indicating a substantial selectivity window for sAC-dependent cAMP signaling studies [1].

selectivity profiling tmAC off-target activity

KH7 Induces Classical Mitochondrial Uncoupling: Distinct from 2-OHE and Bithionol

In isolated mouse brain mitochondria, KH7 curbs ATP production by acting as a classical uncoupler—dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain [1]. This mechanism contrasts sharply with the sAC inhibitor 2-OHE, which decreases ATP production primarily by suppressing mitochondrial respiration, and bithionol, which acts via a mixed mechanism [1]. KH7 at 25 μM inhibited ATP production in isolated mouse liver mitochondria by reducing respiration at lower concentrations and perturbing membrane potential at higher concentrations .

mitochondrial bioenergetics ATP production uncoupling

KH7 Soluble Adenylyl Cyclase Inhibitor: Optimal Research Applications Based on Quantitative Evidence


Mitochondrial Bioenergetics and Uncoupling Studies

KH7 is ideally suited for investigations into mitochondrial ATP production and proton gradient dissipation. Its dual action as a sAC inhibitor and classical uncoupler, confirmed in isolated mouse brain and liver mitochondria at concentrations of 25 μM [1], provides a unique tool to dissect the interplay between cAMP signaling and mitochondrial bioenergetics. Researchers should note that this uncoupling activity may confound sAC-specific interpretations and must be controlled for experimentally [2].

Ocular Physiology and Glaucoma Research

KH7's robust effect on aqueous humor dynamics—specifically an 85.1% reduction in outflow facility in enucleated mouse eyes at 5 μM [1]—makes it a valuable pharmacological agent for glaucoma research and intraocular pressure (IOP) regulation studies. The compound's context-dependent IOP modulation (increasing IOP under anesthesia, decreasing IOP in conscious animals) offers a nuanced tool for investigating the role of sAC in ocular physiology [1].

Compartmentalized cAMP Signaling and sAC Selectivity Studies

With its wide selectivity window—inert toward transmembrane adenylyl cyclases (tmAC) at concentrations up to 300 μM [1]—KH7 is the preferred tool for isolating sAC-specific cAMP signaling events from tmAC-dependent pathways. This selectivity is critical for studies in cells co-expressing multiple adenylyl cyclase isoforms, such as sperm, kidney epithelial cells, and neurons [2].

Sperm Capacitation and Fertilization Research

KH7 has been extensively validated in sperm biology, where it inhibits capacitation-induced cAMP accumulation at 10–50 μM [1]. This application leverages KH7's ability to block sAC-dependent signaling events required for mammalian fertilization. Procurement of KH7 for reproductive biology studies is supported by a robust literature precedent and well-characterized dosing parameters [1].

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